1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-amino-1-methyl-1H-pyrazole with ethanone derivatives. One common method includes dissolving the starting materials in ethanol, cooling the solution, and then adding the necessary reagents under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and fluorescent materials.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone can be compared with other pyrazole derivatives such as:
5-Amino-1H-pyrazolo[4,3-b]pyridine: Known for its pharmacological properties, including anxiolytic and antiviral activities.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions and other synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C6H9N3O |
---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
1-(4-amino-2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4(10)6-5(7)3-8-9(6)2/h3H,7H2,1-2H3 |
InChI-Schlüssel |
KAUJSEZFPAIVLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=NN1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.